4-bromo-2-(difluoromethoxy)-6-methoxyaniline
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Overview
Description
4-Bromo-2-(difluoromethoxy)-6-methoxyaniline is an organic compound with the molecular formula C8H8BrF2NO2 It is a derivative of aniline, featuring bromine, difluoromethoxy, and methoxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-(difluoromethoxy)-6-methoxyaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-(difluoromethoxy)-6-methoxyaniline under controlled conditions. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is typically performed at low temperatures to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(difluoromethoxy)-6-methoxyaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds with diverse functional groups.
Scientific Research Applications
4-Bromo-2-(difluoromethoxy)-6-methoxyaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-2-(difluoromethoxy)-6-methoxyaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine, difluoromethoxy, and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary and are typically elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(difluoromethoxy)pyridine: Similar in structure but with a pyridine ring instead of a benzene ring.
4-Bromo-2,5-difluorobenzoic acid: Contains a carboxylic acid group instead of an aniline group.
4-Bromo-2,5-dimethoxyphenethylamine: Features a phenethylamine backbone with methoxy groups.
Uniqueness
4-Bromo-2-(difluoromethoxy)-6-methoxyaniline is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous, such as in the design of selective inhibitors or catalysts.
Properties
CAS No. |
2091424-37-0 |
---|---|
Molecular Formula |
C8H8BrF2NO2 |
Molecular Weight |
268.1 |
Purity |
95 |
Origin of Product |
United States |
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